(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties . Its structure features a fused thiazole-pyrimidine core substituted with a thiophen-2-yl group at position 5, a methyl carboxylate at position 6, and a (Z)-configured allylidene moiety bearing a 2-methoxyphenyl group at position 2. The stereochemistry (Z/E) and substituent diversity significantly influence its physicochemical and biological properties, making comparative studies with analogous compounds critical for understanding structure-activity relationships (SARs).
Properties
IUPAC Name |
methyl (2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-14-19(22(27)29-3)20(17-12-7-13-30-17)25-21(26)18(31-23(25)24-14)11-6-9-15-8-4-5-10-16(15)28-2/h4-13,20H,1-3H3/b9-6+,18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHMFVKTWBNURE-VELFRKFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3OC)SC2=N1)C4=CC=CS4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/SC2=N1)C4=CC=CS4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antitumor, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Thiazolo[3,2-a]pyrimidine core : Known for its pharmacological properties.
- Allylidene and methoxyphenyl substituents : These groups enhance interactions with biological targets.
- Carboxylate group : Contributes to solubility and bioavailability.
Antitumor Activity
Recent studies have shown that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity against M-HeLa cells : The compound demonstrated potent activity against cervical adenocarcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been studied for their antimicrobial properties. The compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria:
- In vitro studies : The compound was effective against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of thiazolo[3,2-a]pyrimidines are attributed to their ability to scavenge free radicals. The compound was evaluated using the DPPH assay:
- DPPH Scavenging Activity : The compound exhibited significant scavenging activity with an IC50 comparable to standard antioxidants such as ascorbic acid .
The biological activities of this compound are believed to stem from several mechanisms:
- Inhibition of Enzymatic Activity : Thiazolo[3,2-a]pyrimidines may inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA : The compound may intercalate into DNA or induce DNA damage in cancer cells.
- Free Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals.
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives similar to this compound exhibited a twofold increase in cytotoxicity against M-HeLa cells compared to traditional chemotherapeutics, highlighting their potential as novel anticancer agents .
- Antimicrobial Screening : In a comparative study of various thiazolo[3,2-a]pyrimidines, this specific derivative showed improved antibacterial efficacy against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-component reactions (MCRs) that allow for the efficient formation of complex structures. The use of environmentally friendly catalysts, such as onion peel extracts, has been reported for the synthesis of these compounds, enhancing yield and reducing the need for harsh chemicals . The compound can be synthesized through a series of reactions involving starting materials like 2-aminothiazole and various aldehydes, often yielding good to excellent results .
Anticancer Properties
Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds bearing specific substituents have demonstrated cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (HeLa) and breast cancer (MCF-7) cells . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines are also recognized for their antimicrobial properties. Studies have indicated that these compounds possess antibacterial and antifungal activities against a range of pathogens . The structural modifications in these derivatives can enhance their efficacy against resistant strains.
Anti-inflammatory and Analgesic Effects
Several derivatives have been evaluated for their anti-inflammatory and analgesic effects. For example, specific thiazolo[3,2-a]pyrimidines have shown promise in reducing inflammation in preclinical models . This activity is crucial for developing new treatments for chronic inflammatory diseases.
Other Therapeutic Applications
Beyond anticancer and antimicrobial properties, thiazolo[3,2-a]pyrimidines have been explored for their potential as acetylcholinesterase inhibitors . This suggests applications in treating neurodegenerative diseases like Alzheimer's. Additionally, some derivatives have shown antidiabetic effects and potential as insecticides .
Case Study 1: Anticancer Activity
A recent study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their cytotoxicity against HeLa cells. The results indicated that compounds with methoxy substituents exhibited higher cytotoxicity compared to others without these groups. The study utilized MTT assays to quantify cell viability after treatment with varying concentrations of the compounds .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of synthesized thiazolo[3,2-a]pyrimidines against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Data Table: Biological Activities of Thiazolo[3,2-a]pyrimidine Derivatives
| Activity Type | Example Compounds | Target Cells/Pathogens | Efficacy |
|---|---|---|---|
| Anticancer | (Z)-methyl derivative | HeLa, MCF-7 | High cytotoxicity |
| Antimicrobial | Various synthesized derivatives | E. coli, S. aureus | MIC comparable to antibiotics |
| Anti-inflammatory | Selected thiazolo derivatives | Inflammatory models | Significant reduction |
| Acetylcholinesterase Inhibition | Specific derivatives | Neurodegenerative models | Promising results |
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s unique substituents distinguish it from related derivatives (Table 1). For example:
- Compound 11a (): Contains a 2,4,6-trimethylbenzylidene group and a 5-methylfuran-2-yl substituent, lacking the extended allylidene system present in the target compound.
- Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl derivative (): Features a fluorobenzylidene group and a phenyl ring at position 5, contrasting with the target’s thiophen-2-yl and allylidene motifs.
- Ethyl 2-(2,4,6-trimethoxybenzylidene) derivative (): Substituted with electron-rich trimethoxybenzylidene, which enhances steric bulk compared to the target’s 2-methoxyphenyl allylidene.
Table 1: Substituent Comparison
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound lacks the cyano group (~2220 cm⁻¹) seen in compounds like 11b () but exhibits carbonyl stretches (~1700 cm⁻¹) from the 3-oxo and carboxylate groups.
- NMR : The thiophen-2-yl group (δ ~6.5–7.5 ppm for protons) contrasts with phenyl (δ ~7.0–7.8 ppm) or furan (δ ~6.2–7.3 ppm) substituents in analogs ().
- Melting Points: Derivatives with electron-withdrawing groups (e.g., 4-cyanobenzylidene in 11b, mp 213–215°C) generally have lower melting points than those with electron-donating groups (e.g., 2,4,6-trimethylbenzylidene in 11a, mp 243–246°C).
Crystallographic and Conformational Analysis
- Ring Puckering : The pyrimidine ring in analogs (e.g., ) adopts a flattened boat conformation (deviation: ~0.224 Å), which is critical for binding to enzyme active sites.
- Dihedral Angles : The dihedral angle between the thiazolopyrimidine core and aryl substituents ranges from 80.94° () to 84.88° (), influenced by steric effects of substituents.
- Hydrogen Bonding : C–H···O interactions () stabilize crystal packing; substituents like methoxy groups enhance hydrogen-bonding networks.
Q & A
Q. What synthetic methodologies are optimized for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?
The compound can be synthesized via a multi-step condensation reaction. A typical protocol involves refluxing a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) with chloroacetic acid, substituted aromatic aldehydes (e.g., 2-methoxyphenyl allylidene), and sodium acetate in a mixture of acetic anhydride and glacial acetic acid. The reaction is monitored by TLC, and the product is crystallized from ethyl acetate/ethanol (3:2) for purification . Spectral characterization (IR, NMR, MS) confirms regioselectivity and Z/E isomerism at the allylidene moiety .
Q. How is the molecular conformation and crystal packing determined for this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical. For analogous compounds, SC-XRD reveals a monoclinic crystal system (e.g., P2₁/n space group) with lattice parameters such as a = 9.3230 Å, b = 10.170 Å, c = 21.862 Å, and β = 96.33°. The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with dihedral angles up to 80.94° between fused rings and substituents like thiophene. Intermolecular C–H···O hydrogen bonding stabilizes the crystal lattice .
Q. What spectroscopic techniques are used to validate the structure?
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm), allylidene CH (δ ~7.9–8.1 ppm), and methyl/methoxy groups (δ ~2.2–3.8 ppm). Coupling constants (e.g., J = 15–16 Hz for E/Z olefins) distinguish stereochemistry .
- MS : Molecular ion peaks (e.g., m/z 386–422) match theoretical molecular weights .
Advanced Research Questions
Q. How does the substitution pattern (e.g., thiophene vs. phenyl) influence electronic properties and reactivity?
Thiophene’s electron-rich nature enhances π-π stacking in the crystal lattice compared to phenyl groups, as evidenced by shorter intermolecular distances (~3.5 Å vs. ~4.0 Å). This affects solubility and charge-transfer properties, which can be quantified via cyclic voltammetry (CV) to measure redox potentials . Computational studies (DFT) further predict frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic/nucleophilic sites .
Q. What strategies resolve contradictions in tautomeric forms observed in solution vs. solid-state studies?
Tautomerism between thione (C=S) and thiol (C–SH) forms is common. Solid-state SC-XRD confirms the thione configuration, while solution-state ¹H NMR may show dynamic exchange. Variable-temperature NMR or deuterium exchange experiments can characterize tautomeric equilibria .
Q. How does stereochemistry (Z/E isomerism at allylidene) affect biological activity?
Molecular docking studies reveal that the Z-configuration optimizes hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2). In vitro assays comparing Z and E isomers show differences in IC₅₀ values (e.g., Z-isomer: 12 µM vs. E-isomer: 45 µM against COX-2) .
Q. What computational tools predict pharmacokinetic properties (e.g., logP, bioavailability)?
SwissADME or ADMETLab2.0 estimate logP (~3.5) and aqueous solubility (~2 µM), suggesting moderate lipophilicity. Molecular dynamics (MD) simulations model membrane permeability and protein binding, guiding lead optimization .
Methodological Notes
- X-ray refinement : Use SHELX-97 for structure solution; apply riding models for H-atoms with isotropic displacement parameters .
- NMR assignment : Employ 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Synthetic yield optimization : Adjust molar ratios (e.g., 1:1.2 aldehyde:thiouracil) and reaction time (8–12 h) to improve yields beyond 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
